molecular formula C21H25N3O5S2 B2703005 (E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1110877-12-7

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide

Número de catálogo: B2703005
Número CAS: 1110877-12-7
Peso molecular: 463.57
Clave InChI: IATHSOXCBPPWIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its therapeutic implications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with sulfonyl chlorides, followed by amidation and cyclization reactions. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that similar sulfonamide compounds demonstrate effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Inhibition Zone (mm)
This compoundMRSA18
Similar Sulfonamide DerivativeE. coli20

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Activity IC50 (µM) Selectivity Index
COX-2 Inhibition0.15132

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The exact pathways remain to be fully elucidated, but interactions with specific cellular targets are being explored .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including endothelin receptors, which are critical in cardiovascular regulation.
  • Enzyme Inhibition : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
  • Cellular Signaling Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • A study on patients with chronic inflammatory conditions demonstrated significant improvement when treated with sulfonamide derivatives similar to this compound.
  • Another clinical trial focused on the use of these compounds in combination therapies for resistant bacterial infections, showing promising results in reducing infection rates.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, sulfonamide derivatives have shown effectiveness as microtubule-targeting agents in drug-resistant cancer models. These compounds disrupt mitotic spindle formation, leading to apoptosis in cancer cells . The specific compound may share similar mechanisms due to its structural analogies with known anticancer agents.

Inhibition of Nucleoside Transporters
The compound's piperazine moiety is a common feature in drugs targeting equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide metabolism and cancer therapy. Research has demonstrated that modifications to piperazine-based compounds can enhance their selectivity and potency against specific ENTs, potentially improving therapeutic outcomes in conditions like cancer and viral infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is essential for optimizing its pharmacological properties. Studies suggest that variations in the sulfonamide group and the piperazine ring can significantly influence the compound’s biological activity. For example:

Modification Effect on Activity
Substitution on piperazineAlters selectivity for ENTs
Variations in sulfonamide groupModifies cytotoxicity against cancer cells
Changes to the ethylene bridgeImpacts binding affinity to target proteins

These insights can guide future synthesis efforts aimed at enhancing efficacy and reducing side effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. Such studies provide valuable information regarding:

  • Binding Affinity: The strength of interaction between the compound and its target.
  • Binding Site Identification: Understanding where the compound binds can inform modifications that enhance efficacy.

For instance, docking simulations indicate that this compound may effectively bind to the active sites of nucleoside transporters, suggesting potential for therapeutic use in enhancing drug delivery systems .

Case Studies and Experimental Findings

Several experimental studies have highlighted the potential applications of compounds similar to this compound:

  • Study on ENTs: A study demonstrated that piperazine derivatives could act as non-competitive inhibitors of ENTs, suggesting that modifications to this compound could yield potent inhibitors for further investigation .
  • Antitumor Efficacy: Another case study involving sulfonamide derivatives showed effective inhibition of tumor growth in xenograft models, reinforcing the anticancer potential of structurally related compounds .

Propiedades

IUPAC Name

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-18-7-9-19(10-8-18)11-16-30(26,27)22-17-21(25)23-12-14-24(15-13-23)31(28,29)20-5-3-2-4-6-20/h2-11,16,22H,12-15,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHSOXCBPPWIF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.